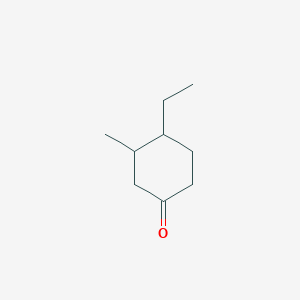

4-Ethyl-3-methylcyclohexan-1-one

Description

4-Ethyl-3-methylcyclohexan-1-one is a substituted cyclohexanone derivative with an ethyl group at position 4 and a methyl group at position 3 of the cyclohexane ring. Its molecular formula is C₉H₁₄O, and its molecular weight is 138.21 g/mol. The ketone functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and fragrance industries. Its stereochemistry and substituent arrangement influence its reactivity and physical properties, such as boiling point (~195–205°C, estimated) and solubility in polar organic solvents like ethanol or acetone.

Propriétés

Formule moléculaire |

C9H16O |

|---|---|

Poids moléculaire |

140.22 g/mol |

Nom IUPAC |

4-ethyl-3-methylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O/c1-3-8-4-5-9(10)6-7(8)2/h7-8H,3-6H2,1-2H3 |

Clé InChI |

GCFDTWDEMHGEGF-UHFFFAOYSA-N |

SMILES canonique |

CCC1CCC(=O)CC1C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methylcyclohexan-1-one can be achieved through various methods. One common approach involves the alkylation of cyclohexanone with ethyl and methyl groups under specific conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone, followed by the addition of ethyl and methyl halides .

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-3-methylcyclohexan-1-one may involve catalytic hydrogenation of corresponding unsaturated precursors or the use of palladium-catalyzed cross-coupling reactions. These methods ensure high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted cyclohexanones

Applications De Recherche Scientifique

4-Ethyl-3-methylcyclohexan-1-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-Ethyl-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. It may act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that exert biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-Ethyl-3-methylcyclohexan-1-one:

Structural and Reactivity Insights :

- Ring Saturation: Cyclohexanone derivatives (e.g., 4-Ethyl-3-methylcyclohexan-1-one) exhibit higher stability in nucleophilic reactions compared to unsaturated analogs like 4-acetylcyclohexene, which may undergo Diels-Alder or hydrogenation reactions.

- Functional Group Impact : The aldehyde in (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde is more susceptible to oxidation than the ketone in the target compound.

- Substituent Effects : Bulkier substituents (e.g., ethyl groups) increase steric hindrance, slowing reaction kinetics compared to methyl or acetyl-substituted analogs.

Research Findings

- Synthetic Applications : 4-Ethyl-3-methylcyclohexan-1-one is a precursor in synthesizing chiral alcohols via asymmetric reduction, a critical step in pharmaceutical intermediates. In contrast, 4-acetylcyclohexene derivatives are used as dienes in cycloaddition reactions.

- Thermodynamic Properties : Computational studies (e.g., QSPR models) suggest that the target compound’s boiling point is ~20°C higher than 4-acetylcyclohexene due to stronger intermolecular forces in the saturated ring.

- Safety Profiles : Cyclohexane derivatives without functional groups (e.g., 1-Ethyl-3-methylcyclohexane) are less reactive but require careful handling due to flammability.

Activité Biologique

4-Ethyl-3-methylcyclohexan-1-one is an organic compound classified within the cycloalkane family. It features a cyclohexane ring with both ethyl and methyl substituents, along with a ketone functional group. This structure contributes to its unique chemical reactivity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | 4-ethyl-3-methylcyclohexan-1-one |

| InChI | InChI=1S/C9H16O/c1-3-8-4-5-9(10)6-7(8)2/h7-8H,3-6H2,1-2H3 |

| InChI Key | GCFDTWDEMHGEGF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCC(=O)CC1C |

The biological activity of 4-Ethyl-3-methylcyclohexan-1-one is primarily attributed to its ketone functional group, which can participate in various biochemical reactions. This compound may act as a substrate for enzymes involved in oxidation-reduction processes, leading to the formation of reactive intermediates that exert biological effects.

Potential Therapeutic Applications

Research has indicated that compounds similar to 4-Ethyl-3-methylcyclohexan-1-one may exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that ketones can possess antimicrobial properties, potentially making this compound useful in developing new antimicrobial agents.

- Anti-inflammatory Effects : Ketones have been linked to anti-inflammatory actions, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Anticancer Properties : A study on structurally related compounds demonstrated significant growth inhibition against cancer cell lines, suggesting that modifications in the cyclohexane structure can enhance bioactivity. For instance, methylation at specific positions led to analogues with improved potency against MCF-7 breast cancer cells .

- Enzyme Interaction : Investigations into the interaction of ketones with specific enzymes revealed that these compounds could modulate enzymatic activity, potentially influencing metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison between 4-Ethyl-3-methylcyclohexan-1-one and similar compounds reveals unique aspects of its biological profile:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 4-Ethyl-3-methylcyclohexan-1-one | Moderate | Potential | Enzyme substrate interaction |

| 4-Methylcyclohexanone | Low | Moderate | Reactive oxygen species formation |

| 3-Methylcyclohexanone | Low | High | Cell cycle disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.